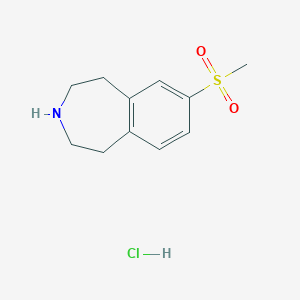
7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Descripción general
Descripción
“7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is a chemical compound with the CAS Number: 123018-28-0 . It is a derivative of 2,3,4,5-tetrahydro-1H-3-benzazepine .
Synthesis Analysis
The synthesis of benzazepine derivatives has been a topic of interest in recent years due to their biological properties . The synthesis methods can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The molecular formula of the base compound 2,3,4,5-tetrahydro-1H-3-benzazepine is C10H13N . The molecular formula of “7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is C11H16ClNO2S.Chemical Reactions Analysis
The IR spectrum of 2,3,4,5-tetrahydro-1H-3-benzazepine shows a peak at 1685 cm−1, which corresponds to the C=O stretch . The 1H NMR spectrum provides information about the hydrogen environments in the molecule .Aplicaciones Científicas De Investigación
Neurological Research: NMDA Receptor Modulation
The compound’s structure suggests potential interactions with the N-methyl-d-aspartate receptor (NMDAR). Researchers have explored its affinity for the GluN2B subunits of NMDAR, which play a crucial role in synaptic plasticity and excitotoxicity . Investigating its effects on NMDAR function could lead to insights into neurological disorders such as Alzheimer’s disease, epilepsy, and depression.
Mecanismo De Acción
Target of Action
The primary target of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDAR is a key therapeutic target for drug development toward several neurological disorders .
Mode of Action
The compound interacts with its targets, leading to an increase in the expression of the proto-oncogene c-fos mRNA . This interaction results in a biphasic effect on locomotion . It also favors the turnover of phosphoinositide and adenylyl cyclase .
Biochemical Pathways
The compound affects the phosphoinositide and adenylyl cyclase pathways . The stimulation of these pathways leads to the activation of neurons, particularly the postsynaptic striatal neurons .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of neurons , particularly the postsynaptic striatal neurons . This stimulation leads to an increase in the expression of the proto-oncogene c-fos mRNA, which has a biphasic effect on locomotion .
Propiedades
IUPAC Name |
7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQIIWNOVMDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

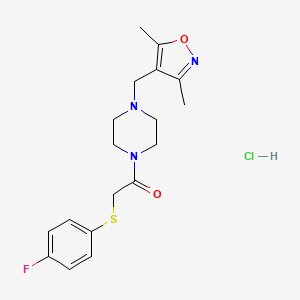
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)
![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)
![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2427629.png)

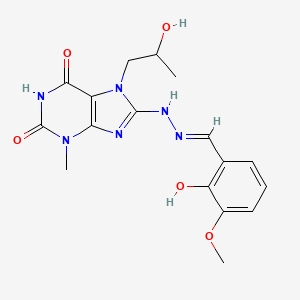
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2427636.png)
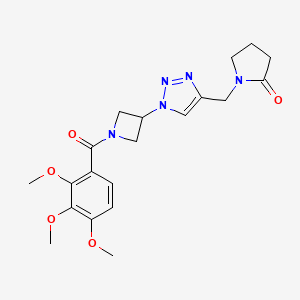
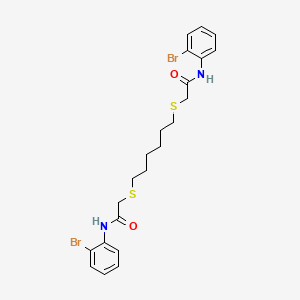
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2427639.png)
![Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2427640.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-(acetylamino)benzoate](/img/structure/B2427643.png)